molecular formula C13H9F2N3 B2356626 6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile CAS No. 1275036-85-5

6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile

Cat. No.: B2356626
CAS No.: 1275036-85-5
M. Wt: 245.233
InChI Key: QMFZGRZZHJMFNA-UHFFFAOYSA-N
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Description

6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a pyridine ring substituted with a carbonitrile group and a 2,4-difluorophenylmethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile has diverse applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

6-[(2,4-difluorophenyl)methylamino]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N3/c14-11-3-2-10(12(15)5-11)8-18-13-4-1-9(6-16)7-17-13/h1-5,7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFZGRZZHJMFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CNC2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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